molecular formula C8H8FN3O4 B3030551 Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate CAS No. 918321-18-3

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

Cat. No.: B3030551
CAS No.: 918321-18-3
M. Wt: 229.17
InChI Key: RBALXPMHIYPOBI-UHFFFAOYSA-N
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Description

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 918321-18-3) is a high-value benzoate derivative and a critical building block in pharmaceutical research and development. With a molecular formula of C8H8FN3O4 and a molecular weight of 229.17 g/mol, this compound is characterized by its strategic functional groups, including fluorine, nitro, and dual amino groups, which make it a versatile precursor for synthesizing complex molecules . Its primary research application is serving as Selumetinib Impurity 1 , a recognized reference standard mandated for the analytical method development, validation, and quality control of the Active Pharmaceutical Ingredient (API) Selumetinib, particularly in Abbreviated New Drug Applications (ANDA) and commercial production . As a pharmaceutical intermediate, its structure is engineered to impart desirable properties to final drug molecules. The presence of fluorine is known to enhance metabolic stability and improve membrane permeability, potentially leading to more effective drug candidates . Furthermore, the nitro group offers a versatile synthetic handle that can be readily transformed into other functional groups, such as amines, facilitating its use in subsequent synthetic steps for targeting various therapeutic areas . This product is offered with a typical purity of 97% or higher and requires specific storage conditions to maintain stability; it should be kept in a cool, dark place under an inert atmosphere, ideally refrigerated at 2-8°C . As a chemical substance, appropriate safety measures must be observed. It is classified as harmful or irritant and may cause skin, eye, and respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) and adhere to all stated hazard and precautionary statements. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2,4-diamino-3-fluoro-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O4/c1-16-8(13)3-2-4(12(14)15)7(11)5(9)6(3)10/h2H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBALXPMHIYPOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1N)F)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731657
Record name Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918321-18-3
Record name Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID70731657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,4-diamino-3-fluoro-5-nitrobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the methyl esterification of 2,3,4-trifluoro-5-nitrobenzoic acid, followed by substitution reactions at the 2 and 4 positions with ammonium hydroxide solution . The reaction is typically carried out in a solvent such as 1,4-dioxane, and the mixture is heated to temperatures between 79 and 105°C under pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amino groups.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with substituted amino groups.

    Reduction Reactions: Products with reduced nitro groups to amino groups.

    Oxidation Reactions: Products with oxidized amino groups.

Scientific Research Applications

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs with variations in substituents, functional groups, and reactivity (Table 1).

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents Key Differences
Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate 918321-18-3 2-NH₂, 4-NH₂, 3-F, 5-NO₂, 1-COOCH₃ Reference compound; optimized for reactivity in substitution reactions .
Methyl 2-amino-5-fluoro-3-nitrobenzoate 918321-31-0 2-NH₂, 5-F, 3-NO₂, 1-COOCH₃ Lacks the 4-amino group; reduced nucleophilic sites for further derivatization .
2,4-Diamino-3-fluoro-5-nitrobenzoic acid 918321-31-0 2-NH₂, 4-NH₂, 3-F, 5-NO₂, 1-COOH Carboxylic acid instead of ester; lower solubility in organic solvents .
Methyl 3,4-diamino-5-nitrobenzoate 54226-23-2 3-NH₂, 4-NH₂, 5-NO₂, 1-COOCH₃ No fluorine; altered electronic effects and steric hindrance .
Methyl 2,4-dichloro-5-nitrobenzoate 101495-62-9 2-Cl, 4-Cl, 5-NO₂, 1-COOCH₃ Chlorine substituents reduce nucleophilicity compared to amino groups .

Reactivity and Stability

  • Amino vs. Chlorine Substituents: this compound exhibits higher reactivity in nucleophilic aromatic substitution (SNAr) compared to chlorine-substituted analogs (e.g., Methyl 2,4-dichloro-5-nitrobenzoate). The amino groups act as strong electron donors, activating the aromatic ring for further functionalization .
  • Fluorine Effects: The electron-withdrawing fluorine at position 3 stabilizes intermediates during synthesis but may reduce solubility in polar solvents compared to non-fluorinated analogs like Methyl 3,4-diamino-5-nitrobenzoate .
  • Instability of Diamines: Unlike its dichloro or non-aminated analogs, the diamine groups in this compound render it prone to oxidation, requiring immediate use in subsequent reactions .

Biological Activity

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS Number: 918321-18-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, particularly its antimicrobial and anticancer activities, as well as its structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₈H₈FN₃O₄
  • Molecular Weight : Approximately 229.17 g/mol
  • Functional Groups : Contains amino, nitro, and fluoro groups which contribute to its biological activity.

The compound's unique arrangement of functional groups may enhance its interaction with biological targets compared to structurally similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for antibiotic development. The nitro group can be reduced to an amine under specific conditions, potentially leading to derivatives with altered biological activities.

A comparative analysis of similar compounds shows that modifications in the structure can significantly impact their efficacy against various microbial strains. For instance, compounds with a similar structure have shown effectiveness against Candida albicans and other pathogenic fungi .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties . Compounds with analogous structures often demonstrate activity against cancer cell lines, indicating that this compound could inhibit cancer cell proliferation through specific enzyme interactions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes the structural similarities and differences among related compounds:

Compound NameCAS NumberSimilarity Index
Methyl 5-fluoro-2-methyl-3-nitrobenzoate697739-03-00.88
Methyl 5-fluoro-2-nitrobenzoate393-85-10.88
Methyl 4,5-difluoro-2-nitrobenzoate1015433-96-10.87
Methyl 2-amino-5-fluoro-3-nitrobenzoate328547-11-10.90
Methyl 2-amino-6-fluoro-3-nitrobenzoate346691-23-40.88

The similarity index indicates the degree of structural resemblance to this compound, which can guide future synthetic modifications aimed at enhancing potency and selectivity against targeted biological pathways.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in microbial resistance and cancer proliferation pathways. Further investigations are ongoing to clarify these interactions fully .
  • Comparative Analysis with Other Antifolates : A study on fluorine-labeled antifolates showed that modifications in the fluorine position minimally impacted binding affinities to target enzymes like dihydrofolate reductase (DHFR), suggesting that similar strategies could be applied to this compound to enhance its therapeutic profile .

Q & A

Q. Characterization :

  • NMR : ¹H/¹³C NMR confirms substitution patterns and amine proton integration.
  • HRMS : Validates molecular ion peaks and fragmentation pathways .
  • IR : Identifies NH₂ stretching (3300–3500 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520 and ~1350 cm⁻¹) .

Basic: How do researchers ensure the stability of this compound during storage and handling?

Methodological Answer:

  • Storage : Protect from light and moisture at –20°C in amber glass vials. The nitro and amine groups are prone to photodegradation and oxidation .
  • Handling : Use inert atmospheres (N₂/Ar) for air-sensitive steps. Amines may react with CO₂ to form carbamates .
  • Stability Testing : Monitor via HPLC over 72 hours at 25°C; degradation products include nitroso derivatives and demethylated analogs .

Advanced: How can regioselectivity challenges in nitration/fluorination steps be addressed?

Methodological Answer:

  • Nitration : Use steric directing groups (e.g., methyl esters) to favor para/ortho substitution. Meta-directing fluorine at position 3 requires precise temperature control (0–5°C) to prevent isomerization .
  • Fluorination : Diazotization of aniline intermediates with NaNO₂/HCl, followed by HF/pyridine, ensures selective fluorine placement .
  • Computational Modeling : DFT calculations predict electron density maps to optimize substituent positioning .

Advanced: What analytical contradictions arise in structural elucidation, and how are they resolved?

Methodological Answer:

  • NMR vs. X-ray Conflicts : Discrepancies in amine proton shifts (e.g., hydrogen bonding in solid vs. solution states) are resolved via X-ray crystallography .
  • Mass Spec Fragmentation : Unexpected fragments (e.g., loss of NH₂ groups) require tandem MS/MS and isotopic labeling to confirm pathways .
  • IR Ambiguities : Overlapping NH₂ and NO₂ peaks are deconvoluted using second-derivative spectroscopy .

Advanced: How do substituent effects (NH₂, F, NO₂) influence reactivity in downstream applications?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) :
    • NH₂ : Strongly activating but prone to oxidation; protection with acetyl groups is recommended .
    • F : Moderately deactivating; enhances thermal stability but complicates nucleophilic attacks .
    • NO₂ : Strongly deactivating; retards EAS but stabilizes intermediates in reduction steps .
  • Biological Activity : Fluorine enhances membrane permeability, while nitro groups confer antimicrobial properties in analogs .

Advanced: What optimization strategies improve synthetic yields of this compound?

Methodological Answer:

  • Stepwise Yield Tracking : Isolate intermediates after each step (e.g., nitro→amine reduction) to identify bottlenecks .
  • Catalyst Screening : Pd/C or Raney Ni for hydrogenation steps; optimize H₂ pressure (3–5 atm) and solvent polarity (EtOH vs. THF) .
  • Microwave-Assisted Synthesis : Reduces reaction time for esterification from 12 hours to 30 minutes at 80°C .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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